molecular formula C29H27N3O2S B7731631 (2Z)-2-cyano-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide

(2Z)-2-cyano-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide

Cat. No.: B7731631
M. Wt: 481.6 g/mol
InChI Key: GMJHNVDUONCVFY-GNVQSUKOSA-N
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Description

(2Z)-2-cyano-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide is a complex organic compound characterized by its unique thiazolidinone structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The final step involves the addition of cyanoacetic acid and N-(2-phenylethyl)amine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

(2Z)-2-cyano-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiazolidinone ring is crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.

Uniqueness

(2Z)-2-cyano-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide is unique due to its specific thiazolidinone structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2S/c1-20-12-14-24(15-13-20)32-28(34)26(18-23-11-7-6-8-21(23)2)35-29(32)25(19-30)27(33)31-17-16-22-9-4-3-5-10-22/h3-15,26H,16-18H2,1-2H3,(H,31,33)/b29-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJHNVDUONCVFY-GNVQSUKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NCCC3=CC=CC=C3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NCCC3=CC=CC=C3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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